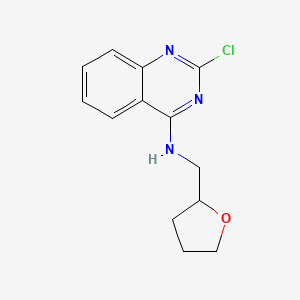

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRBGVHJGQOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis via Functional Group Interconversion

Oxidation and Nitration of 3,4-Dimethoxy Benzaldehyde

The preparation of structurally analogous quinazoline derivatives, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline, begins with 3,4-dimethoxy benzaldehyde as the starting material. In this method, the aldehyde group is oxidized to a carboxylic acid using hydrogen peroxide (25–35%) in a basic solution (5–30% NaOH/KOH) at 20–60°C for 2–10 hours, yielding 3,4-dimethoxybenzoic acid with >85% efficiency. Subsequent nitration with 65–97% nitric acid in trichloromethane at 15–50°C introduces a nitro group at the ortho position relative to the methoxy substituents, forming 4,5-dimethoxy-2-nitrobenzoic acid.

Reduction and Cyclization

Reduction of the nitro group is achieved using iron powder and hydrochloric acid in sodium chloride solution, producing 4,5-dimethoxy-2-aminobenzoic acid. Cyclization with sodium cyanate under acidic conditions generates the quinazoline core, followed by chlorination with phosphorus oxychloride (POCl₃) to introduce the 2-chloro substituent. Final ammoniation with 20–25% ammonium hydroxide at 40–75°C for 6–16 hours installs the primary amine group, yielding 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Table 1: Reaction Conditions for Key Steps in Multi-Step Synthesis

Nucleophilic Aromatic Substitution (SNAr) Approaches

Base-Promoted SNAr Reaction of 2-Halobenzamides

Quinazolin-4-one intermediates can be synthesized via transition-metal-free SNAr reactions using 2-halobenzamides. For example, 2-chlorobenzamide reacts with primary amines in the presence of a strong base (e.g., KOtBu) at 80–120°C, facilitating cyclization to form the quinazoline ring. This method avoids toxic solvents like DMF and achieves yields of 70–85%.

Application to Target Compound

Adapting this method, 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine can be synthesized by reacting 2-chloro-4-iodoquinazoline with oxolan-2-ylmethylamine in DMSO or DMF at 100°C for 12–24 hours. The iodine substituent acts as a superior leaving group compared to chlorine, enhancing reaction kinetics.

Ring-Closing Strategies with Tetrahydrofuran Derivatives

Condensation of Anthranilic Acid Derivatives

A hybrid approach involves condensing 2-aminobenzamide derivatives with tetrahydrofurfurylamine. For instance, 2-chloro-4-(tetrahydrofuran-2-ylmethyl)quinazoline is formed by reacting 2-chloro-4-iodoquinazoline with tetrahydrofurfurylamine in the presence of CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine at 80°C. This Ullmann-type coupling achieves moderate yields (65–75%) but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Multi-Step Synthesis : Offers high yields (>90%) but involves hazardous reagents (POCl₃, HNO₃) and generates significant waste.

- SNAr Routes : Environmentally favorable (no transition metals) but limited to substrates with strong leaving groups.

- Ullmann Coupling : Requires specialized ligands and anhydrous conditions, limiting industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.

Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Condensation: The amine group at the fourth position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Condensation: Aldehydes and ketones in the presence of acid or base catalysts are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazoline derivatives.

Condensation: Formation of imines and Schiff bases.

Scientific Research Applications

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Key Structural Features :

- Chlorine at C2 : Enhances electrophilicity, facilitating further functionalization.

Antimicrobial Activity

- 4-Anilinoquinazoline Derivatives (): Compounds with electron-withdrawing groups (e.g., 3-nitro in 4d) showed stronger hydrogen bonding with Asp73 (distance: 2.54–3.23 Å), correlating with antimicrobial efficacy. In contrast, 4e (3-methylthio substituent) lacked H-bonding and exhibited lower activity .

- C-7-Substituted Morpholino Derivatives (): Morpholino groups at C2 improved activity against gram-negative bacteria. The target compound’s oxolane group may similarly enhance interactions with bacterial targets through polar interactions.

Solubility and Pharmacokinetics

- Furylmethyl derivatives () exhibit lower solubility due to aromaticity, whereas the oxolane’s cyclic ether balances polarity and lipophilicity.

Research Findings and Mechanistic Insights

- Hydrogen Bonding : Critical for antimicrobial activity (). The oxolane oxygen may act as a weak H-bond acceptor, though less effectively than nitro or sulfonamide groups.

- Synthetic Flexibility : The chlorine at C2 allows further functionalization via Suzuki coupling () or nitration (), enabling diversification of the quinazoline scaffold.

- Thermodynamic Stability : Bulky substituents (e.g., dihydroindenyl in ) increase melting points, suggesting higher crystalline stability. The oxolane group’s smaller size may reduce steric hindrance during synthesis.

Biological Activity

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. Quinazolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, examining its mechanisms of action, target organisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A chloro group at the second position.

- An oxolan-2-ylmethyl group attached to the nitrogen atom.

- An amine group at the fourth position of the quinazoline ring.

This structure contributes to its unique biological properties and interactions with various biological targets.

Target Organisms

The primary target of this compound is Pseudomonas aeruginosa , a pathogenic bacterium known for its resistance to multiple drugs and ability to form biofilms.

Mode of Action

The compound inhibits biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system, which regulates virulence factors. It decreases cell surface hydrophobicity, thereby compromising bacterial adhesion and reducing biofilm stability. This action is crucial in combating infections caused by biofilm-forming bacteria, which are notoriously difficult to treat.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various strains of Pseudomonas aeruginosa. The compound demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µM. In vitro assays indicated a reduction in bacterial viability and biofilm biomass when treated with this compound.

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate the compound's effects on human carcinoma cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies

-

Study on Biofilm Inhibition :

- Objective : To assess the effectiveness of this compound in inhibiting biofilm formation.

- Method : Bacterial cultures were treated with varying concentrations of the compound.

- Results : A dose-dependent inhibition of biofilm formation was observed, with significant reductions noted at concentrations above 10 µM.

-

Cytotoxicity Assessment :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines (e.g., HePG2, MCF7).

- Method : MTT assays were performed to determine cell viability post-treatment.

- Results : The compound showed IC50 values ranging from 15 to 25 µM across different cell lines, indicating moderate cytotoxicity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Biofilm Inhibition | Pseudomonas aeruginosa | 10 | Significant reduction in biofilm formation |

| Cytotoxicity | HePG2 | 20 | IC50 = 20 µM |

| Cytotoxicity | MCF7 | 25 | IC50 = 25 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with oxolan-2-ylmethanamine. Key steps include:

- Reacting 2,4-dichloroquinazoline with oxolan-2-ylmethanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at room temperature or under reflux .

- Adding a base like Hunig’s base (N,N-diisopropylethylamine) to neutralize HCl generated during the reaction .

- Purification via silica gel chromatography using gradient elution (e.g., 15–75% ethyl acetate in hexanes) to isolate the product with >95% purity .

- Optimization : Yield improvements can be achieved by adjusting stoichiometry (1:1.2 molar ratio of quinazoline to amine) and microwave-assisted heating (e.g., 150°C for 1 hour in a Biotage Initiator®) for faster reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include:

- δ ~4.97 ppm (d, J=5.5 Hz) for the oxolane-CH2-N group .

- δ ~8.5–9.0 ppm for quinazoline aromatic protons .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄ClN₃O: 264.0898) with <2 ppm deviation .

- LCMS : Use gradients of acetonitrile/water (0.025–0.05% trifluoroacetic acid) to verify purity (>95%) and retention times .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., T47D, PC-3) using MTT assays with GI₅₀ values ≤100 nM indicating high potency .

- Enzyme inhibition : Test against kinases (e.g., CDC2-like kinases) or tubulin polymerization assays, as quinazolines often target these pathways .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .

- Solvation Effects : Apply the Colle-Salvetti correlation-energy formula to simulate solvent interactions and predict solubility in DMSO or aqueous buffers .

- 3D-QSAR : Generate CoMFA/CoMSIA models using analogs (e.g., 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines) to correlate substituent effects with bioactivity .

Q. How should contradictory bioactivity data between studies be resolved?

- Assay Validation : Compare protocols for inconsistencies in cell lines (e.g., Pgp-1 overexpression affecting drug resistance) or endpoint measurements (caspase-3 activation vs. ATP depletion) .

- Structural Confirmation : Re-analyze compound purity via LCMS and crystallography (e.g., single-crystal X-ray using SHELX programs) to rule out regioisomeric impurities .

Q. What strategies improve synthetic yield and scalability?

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings of boronic acids to quinazoline cores, achieving >58% yield under microwave conditions .

- Workflow Automation : Implement flow chemistry for continuous purification, reducing manual column chromatography steps .

Q. How do substituents on the quinazoline core influence biological selectivity?

- SAR Insights :

- A methyl group on the N-linker enhances apoptosis induction (e.g., EC₅₀ = 2 nM in T47D cells) .

- Electron-withdrawing groups (e.g., Cl at position 2) improve kinase binding affinity, while methoxy groups at position 7 reduce metabolic instability .

Q. What methodologies assess stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.